1-(furan-2-carbonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide
Description
1-(furan-2-carbonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide is an organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a furan ring, a methoxyphenyl group, and a piperidine ring
Properties
IUPAC Name |
1-(furan-2-carbonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-23-15-6-4-14(5-7-15)19-17(21)13-8-10-20(11-9-13)18(22)16-3-2-12-24-16/h2-7,12-13H,8-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWWVEGPXXAJEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-carbonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide typically involves the following steps:
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Formation of the Furan-2-carbonyl Intermediate: : The synthesis begins with the preparation of the furan-2-carbonyl intermediate. This can be achieved through the acylation of furan using an appropriate acylating agent such as acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
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Formation of the Piperidine-4-carboxamide Intermediate: : The next step involves the synthesis of the piperidine-4-carboxamide intermediate. This can be done by reacting piperidine with a suitable carboxylating agent such as phosgene or carbon dioxide under basic conditions.
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Coupling Reaction: : The final step is the coupling of the furan-2-carbonyl intermediate with the piperidine-4-carboxamide intermediate. This can be achieved through a condensation reaction in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-carbonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(furan-2-carbonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(furan-2-carbonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(furan-2-carbonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(furan-2-carbonyl)-N-phenylpiperidine-4-carboxamide: This compound lacks the methoxy group on the phenyl ring, which may affect its chemical reactivity and biological activity.
1-(furan-2-carbonyl)-N-(4-chlorophenyl)piperidine-4-carboxamide: This compound has a chlorine atom instead of a methoxy group, which may influence its physicochemical properties and interactions with molecular targets.
The uniqueness of this compound lies in the presence of the methoxy group, which can enhance its solubility and potentially modify its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
